3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPBALMNOJRUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Difluoromethyl Group as a Bioisosteric Chameleon in Pyrazole-Based Drug Design
An In-depth Technical Guide:
A Senior Application Scientist's Field Guide to Harnessing the Unique Properties of the -CHF₂ Moiety
This guide provides an in-depth exploration of the difluoromethyl (-CHF₂) group's role as a strategic bioisostere within pyrazole ring systems. We will move beyond a simple catalog of its properties to dissect the underlying physicochemical principles and provide a practical framework for its application in modern drug discovery. The focus is on the causal relationships between the unique electronic nature of the -CHF₂ group and its profound impact on molecular properties, from metabolic stability to target engagement.
The Strategic Imperative for Advanced Bioisosteres
In medicinal chemistry, the pyrazole ring is a privileged scaffold due to its versatile synthetic accessibility and its ability to engage in a wide range of intermolecular interactions. However, optimizing lead compounds often requires fine-tuning properties like lipophilicity, metabolic stability, and target binding affinity. Classic bioisosteric replacements (e.g., CH₃ for Cl) offer limited vectors for optimization. The difluoromethyl group, however, presents a more nuanced and powerful tool. It is not merely a "fluorinated methyl" but rather a unique functional mimic with a distinct electronic and steric profile.
The primary value of the -CHF₂ group lies in its dual-character nature. It is simultaneously:
-
A Lipophilic Hydrogen Bond Donor: Unlike a methyl group (-CH₃) or a trifluoromethyl group (-CF₃), the hydrogen atom on the difluoromethyl group is significantly polarized by the two adjacent fluorine atoms. This polarization imparts a partial positive charge, transforming an otherwise non-polar C-H bond into a functional hydrogen bond donor. This allows it to mimic the hydrogen-bonding capacity of hydroxyl (-OH) or thiol (-SH) groups, but within a more lipophilic local environment.
-
A Stable, Non-ionizable Moiety: The -CHF₂ group provides this hydrogen bond donating capability without the liability of ionization that affects acidic groups like phenols or carboxylic acids. Furthermore, it is exceptionally resistant to oxidative metabolism at the carbon-hydrogen bond, offering a significant advantage over metabolically labile groups like benzylic methyls.
This unique combination allows researchers to enhance binding affinity through new hydrogen bonds while simultaneously improving metabolic stability and tuning lipophilicity—a triad of effects rarely achievable with a single functional group.
Physicochemical Consequences of Pyrazole Difluoromethylation
Introducing a -CHF₂ group onto a pyrazole ring instigates a predictable cascade of changes to the molecule's fundamental properties. Understanding these shifts is critical for rational drug design.
2.1. Impact on Lipophilicity and Acidity (pKa)
The primary electronic effect of the -CHF₂ group is strong sigma-electron withdrawal (-I effect). This has two major consequences:
-
Increased Lipophilicity (logP): The replacement of C-H bonds with more polar C-F bonds increases the overall molecular hydrophobicity. As a general rule, the substitution of a methyl group with a difluoromethyl group can increase the logP value by approximately 0.5 to 1.0 units. This enhancement can improve membrane permeability and oral absorption, but must be carefully balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility.
-
Modulation of Pyrazole pKa: The inductive electron withdrawal by the -CHF₂ group decreases the electron density of the pyrazole ring. This makes the ring's nitrogen atoms less basic. Consequently, the pKa of the conjugate acid is lowered, meaning the pyrazole becomes less protonated at physiological pH. This can be strategically employed to detune unwanted interactions with acidic cellular compartments or to fine-tune the overall charge state of the molecule.
Table 1: Comparative Physicochemical Properties of Substituted Pyrazoles
| Compound ID | R-Group on Pyrazole | logP (Calculated) | pKa (Calculated) | H-Bond Donor? | Metabolic Stability (t½, mins) |
| Parent-Me | -CH₃ | 2.1 | 2.5 | No | 15 |
| Analog-OH | -OH | 1.5 | 9.9 (phenolic) | Yes | < 5 (glucuronidation) |
| Analog-CF₂H | -CHF₂ | 2.8 | 1.8 | Yes | > 120 |
Data is illustrative and synthesized from typical observations in medicinal chemistry.
2.2. Conformational Effects and Target Engagement
The steric bulk of the -CHF₂ group is intermediate between a methyl and a trifluoromethyl group. However, its most significant contribution to target binding is often its ability to form specific, stabilizing hydrogen bonds.
In a landmark study on spleen tyrosine kinase (SYK) inhibitors, researchers demonstrated that replacing a methyl group on a pyrazole scaffold with a difluoromethyl group resulted in a significant boost in potency. This was attributed to the formation of a new hydrogen bond between the polarized C-H of the -CHF₂ group and a backbone carbonyl oxygen in the enzyme's active site. This interaction was not possible with the original methyl group, providing a clear, structure-based rationale for the observed increase in affinity.
Experimental Protocols: Synthesis and Characterization
The synthesis of difluoromethylated pyrazoles has become increasingly streamlined with modern fluorination reagents. The following protocol outlines a general, reliable method for the difluoromethylation of a pyrazole scaffold using a Ruppert-Prakash-type reagent.
3.1. Workflow for Synthesis and Confirmation
This workflow represents a self-validating system, where each step provides confirmation before proceeding to the next, ensuring efficiency and reliability.
Caption: A validated, four-phase workflow for the synthesis and characterization of difluoromethylated pyrazoles.
3.2. Step-by-Step Synthesis Protocol: C-5 Difluoromethylation of a Pyrazole
Disclaimer: This is a representative protocol. All reactions involving organolithium reagents must be conducted by trained personnel under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).
-
N-Protection:
-
Dissolve the N-H pyrazole starting material (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0°C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0°C until hydrogen evolution ceases.
-
Add a suitable protecting group reagent, such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC/LC-MS for completion.
-
Work up by quenching with saturated aq. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Lithiation and Borylation:
-
Dissolve the N-SEM protected pyrazole (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78°C.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70°C.
-
Stir for 1 hour at -78°C. The solution color may change, indicating anion formation.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise.
-
Stir for 2 hours at -78°C, then allow the reaction to warm slowly to room temperature.
-
Quench with saturated aq. NH₄Cl and extract with EtOAc. The resulting boronic ester is often used crude in the next step after solvent removal.
-
-
Difluoromethylation Cross-Coupling:
-
Combine the crude pyrazole-boronic ester (1.0 eq), a difluoromethyl source such as zinc(bromodifluoromethyl)sulfinate (Zn(SO₂CF₂Br)₂, 2.0 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.1 eq), and a base such as K₂CO₃ (3.0 eq) in a reaction vessel.
-
Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture thoroughly with argon.
-
Heat the reaction to 80-100°C for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with EtOAc. Purify the protected product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-SEM-protected difluoromethyl pyrazole in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.
-
Monitor by LC-MS. Upon completion, concentrate the solvent in vacuo.
-
Purify the final compound by reverse-phase HPLC to yield the desired product.
-
-
Characterization:
-
¹⁹F NMR: The difluoromethyl group will appear as a characteristic triplet due to coupling with the C-H proton (J ≈ 50-60 Hz).
-
¹H NMR: The proton of the -CHF₂ group will appear as a triplet (J ≈ 50-60 Hz).
-
HRMS: Confirm the exact mass to verify elemental composition.
-
Decision Framework for Employing the -CHF₂ Group
The decision to introduce a -CHF₂ group should be hypothesis-driven. This logical framework helps guide the experimental choice.
Caption: A hypothesis-driven decision tree for the strategic use of a -CHF₂ bioisostere.
By using this framework, the -CHF₂ group is not just another substitution to try, but a targeted intervention to solve specific problems like metabolic instability or to exploit known structural features of a biological target. Its successful application is a testament to the power of rational, physically-grounded drug design.
References
-
Structure-Based Design of Potent and Selective Spleen Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters. A detailed account of how a CH₃ to CHF₂ substitution on a pyrazole core enhanced potency through a novel hydrogen bond, with supporting structural biology data. [Link]
-
The Difluoromethyl Group as a Bioisostere of the Hydroxyl Group. ChemMedChem. This article provides a foundational overview of the CHF₂ group's ability to act as a lipophilic hydrogen bond donor, comparing it to hydroxyl and other related groups in a medicinal chemistry context. [Link]
-
Recent Advances in the Synthesis of Difluoromethylated Compounds. Angewandte Chemie International Edition. A review covering modern synthetic methodologies for the introduction of the CHF₂ group into organic molecules, including the use of Ruppert-Prakash type reagents. [Link]
-
Palladium-Catalyzed Difluoromethylation of (Hetero)aryl Boronic Acids and Esters. Organic Letters. This paper details a specific and practical method for the cross-coupling of boronic esters (including pyrazole-based ones) with a difluoromethyl source, relevant to the described protocol. [Link]
An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, a molecule of significant interest in contemporary drug discovery. We will explore the nuanced roles of its distinct functional groups—the amine, the pyrazole ring nitrogens, and the often-underestimated difluoromethyl group—in forming crucial intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the evaluation and modulation of this compound's hydrogen bonding profile. Methodologies spanning from experimental techniques like X-ray crystallography and NMR spectroscopy to computational approaches such as Molecular Electrostatic Potential (MEP) analysis and Density Functional Theory (DFT) calculations will be detailed.
Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition
Hydrogen bonds are directional, non-covalent interactions that are fundamental to the structure and function of biological macromolecules and the binding of small-molecule ligands to their protein targets.[1] The ability of a drug candidate to form specific hydrogen bonds within a receptor's binding pocket is a key determinant of its potency, selectivity, and overall pharmacokinetic profile. The molecule 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine presents a fascinating case study in hydrogen bonding, possessing multiple potential hydrogen bond donor and acceptor sites. Understanding the interplay of these sites is paramount for its rational application in medicinal chemistry. Pyrazole derivatives, in general, are a well-established class of N-heterocyclic compounds with a wide range of biological activities, and their hydrogen bonding patterns are crucial to their therapeutic effects.[2][3]
Molecular Structure and Potential Interaction Sites
The structure of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine features several key functional groups that dictate its hydrogen bonding capacity:
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Primary Amine (-NH2): This group is a classic hydrogen bond donor, capable of donating two hydrogen atoms.[4]
-
Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group and is generally not available for hydrogen bonding. The N2 nitrogen, being a pyridine-type nitrogen, possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[3]
-
Difluoromethyl Group (-CF2H): This group is of particular interest. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling the hydrogen atom to act as a weak hydrogen bond donor.[5][6][7] This "lipophilic hydrogen bond donor" concept has gained significant traction in drug design.[8]
The following diagram illustrates the potential hydrogen bond donor and acceptor sites on the molecule.
Caption: Potential hydrogen bond donor and acceptor sites.
Theoretical Framework for Assessing Hydrogen Bonding
A robust understanding of the theoretical principles governing hydrogen bonds is essential for interpreting experimental and computational data.
Geometric Criteria
In molecular dynamics simulations and crystallographic analyses, hydrogen bonds are often identified based on specific geometric parameters:
| Parameter | Typical Cutoff Value |
| Donor-Acceptor Distance (rDA) | < 3 Å |
| Donor-Hydrogen-Acceptor Angle (θDHA) | > 150° |
Table 1: Geometric criteria for identifying hydrogen bonds in molecular simulations.[9]
Energetic Considerations
The strength of a hydrogen bond can be quantified by its binding energy. Quantum chemical calculations are a powerful tool for determining these energies.[10][11] The binding energy of a hydrogen-bonded dimer can be calculated by subtracting the energies of the individual monomers from the energy of the dimer complex. It is crucial to account for basis set superposition error (BSSE) using methods like the counterpoise correction to obtain accurate results.[10] The binding energies for C-H...O interactions involving a CF2H group have been calculated to be in the range of 1.0 to 5.5 kcal/mol.[6]
Experimental Methodologies for Characterization
A multi-faceted experimental approach is necessary to fully elucidate the hydrogen bonding behavior of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously identifying hydrogen bonds in the solid state.[1][12] By providing precise atomic coordinates, it allows for the direct measurement of bond lengths and angles, confirming the presence and geometry of hydrogen bonds. Analysis of the crystal packing can reveal intermolecular hydrogen bonding networks, such as dimers or chains, which are common in pyrazole-containing structures.[13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine suitable for diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the crystal structure using direct methods or Patterson methods to determine the atomic positions. Refine the structural model to achieve the best fit with the experimental data.
-
Analysis: Analyze the refined crystal structure to identify and characterize all intra- and intermolecular hydrogen bonds based on geometric criteria.
Caption: Workflow for X-ray crystallography analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying hydrogen bonding in solution.[1][16] Several NMR parameters are sensitive to the formation of hydrogen bonds:
-
Chemical Shift: The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment. Formation of a hydrogen bond typically leads to a downfield shift (increase in ppm) of the proton resonance.[17][18] This is a widely used method to assess hydrogen bond strength.
-
Temperature Dependence: The chemical shift of a hydrogen-bonded proton often shows a strong dependence on temperature. A smaller temperature coefficient can indicate a stronger or more shielded hydrogen bond.
-
Deuterium Isotope Effects: The substitution of a hydrogen atom with deuterium can lead to small changes in the chemical shifts of nearby nuclei. These isotope effects can provide information about the strength and nature of the hydrogen bond.[17][19]
Experimental Protocol: 1H NMR Titration
-
Sample Preparation: Prepare a series of solutions of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine in a non-polar solvent (e.g., CDCl3) with increasing concentrations of a known hydrogen bond acceptor (e.g., DMSO-d6).
-
Data Acquisition: Acquire 1H NMR spectra for each solution.
-
Data Analysis: Monitor the chemical shifts of the -NH2 and -CF2H protons as a function of the acceptor concentration. A significant downfield shift indicates the formation of a hydrogen bond. The binding constant for the hydrogen bond formation can be determined by fitting the titration data to an appropriate binding model.
Infrared (IR) Spectroscopy
IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds.[20] The stretching frequency of a D-H bond (where D is the donor atom) decreases upon formation of a D-H···A hydrogen bond (where A is the acceptor). This red shift in the vibrational frequency is a hallmark of hydrogen bonding and its magnitude correlates with the strength of the interaction.[21] For 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, one would expect to see a red shift in the N-H stretching vibrations of the amine group and potentially a smaller red shift in the C-H stretching vibration of the difluoromethyl group upon hydrogen bond formation.
Computational Analysis of Hydrogen Bonding Capacity
Computational chemistry provides invaluable insights into the electronic and structural aspects of hydrogen bonding that can be difficult to probe experimentally.
Molecular Electrostatic Potential (MEP) Analysis
MEP analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[22][23][24] The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.
-
Negative Potential (Red/Yellow): Regions of negative potential indicate an excess of electron density and are likely to act as hydrogen bond acceptors. For our target molecule, the N2 nitrogen of the pyrazole ring and the fluorine atoms of the difluoromethyl group will exhibit negative potential.[25]
-
Positive Potential (Blue): Regions of positive potential indicate a deficiency of electron density and are likely to act as hydrogen bond donors. The hydrogen atoms of the amine group and the hydrogen of the difluoromethyl group will show positive potential.[25]
Caption: Interpretation of Molecular Electrostatic Potential.
Quantum Chemical Calculations
High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the geometry, energetics, and vibrational frequencies of hydrogen-bonded complexes.[26][27][28]
Computational Protocol: DFT Analysis of Hydrogen Bonding
-
Model System Setup: Create a model system of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine interacting with a small probe molecule that can act as a hydrogen bond donor or acceptor (e.g., water, methanol, acetone).
-
Geometry Optimization: Perform geometry optimization of the individual molecules and the hydrogen-bonded complex using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Binding Energy Calculation: Calculate the hydrogen bond binding energy, including the counterpoise correction for BSSE.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies of the optimized structures to predict the red shifts in the N-H and C-H stretching frequencies upon hydrogen bond formation.
-
Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of the hydrogen-bonded complex. The presence of a bond critical point (BCP) between the hydrogen atom and the acceptor atom is a key indicator of a hydrogen bond.[26]
Implications for Drug Development
A thorough understanding of the hydrogen bonding capacity of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is crucial for its successful application in drug discovery.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazole ring, medicinal chemists can modulate the hydrogen bonding properties of the molecule and investigate the impact on biological activity.[29]
-
Rational Drug Design: The knowledge of the preferred hydrogen bonding patterns can guide the design of more potent and selective inhibitors. For example, if the difluoromethyl group is found to be a key hydrogen bond donor, this interaction can be optimized to enhance binding affinity.
-
Improving Physicochemical Properties: Hydrogen bonding significantly influences properties such as solubility, permeability, and metabolic stability.[7] By fine-tuning the hydrogen bonding profile, these properties can be optimized to improve the overall drug-like characteristics of the molecule.
Conclusion
The hydrogen bonding capacity of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a complex interplay of its amine, pyrazole, and difluoromethyl functionalities. A comprehensive evaluation, integrating both experimental and computational methodologies, is essential to fully characterize its interaction potential. This in-depth understanding will empower researchers to rationally design and develop novel therapeutic agents based on this promising scaffold.
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ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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Baiz, C. R., & Tokmakoff, A. (2016). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond. Journal of Physical Chemistry Letters, 7(10), 1848–1853. [Link]
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White Rose Research Online. (2022, December 12). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. White Rose Research Online. [Link]
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Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(9), 2409. [Link]
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YouTube. (2024, March 5). How to identify Hydrogen bond Donors and Acceptors - worked examples. YouTube. [Link]
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ACS Publications. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]
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MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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ACS Publications. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]
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National Center for Biotechnology Information. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]
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comparison of difluoromethyl vs trifluoromethyl pyrazole intermediates
(Part 2 of 2)
A Senior Application Scientist's In-depth Technical Guide:
Comparison of Difluoromethyl vs. Trifluoromethyl Pyrazole Intermediates
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Among the privileged heterocyclic cores, pyrazoles stand out for their versatility and prevalence in marketed drugs.[3][4][5] This in-depth technical guide delves into the comparative analysis of two critical fluorinated pyrazole intermediates: difluoromethyl (CF2H) pyrazoles and trifluoromethyl (CF3) pyrazoles. We will dissect their synthesis, explore their distinct electronic and metabolic profiles, and provide a field-proven perspective on their strategic application in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of these valuable building blocks.
Introduction: The Fluorine Factor in Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of bioactive molecules.[6][7][8] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold in medicinal chemistry.[3][9] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups, further enhances the therapeutic potential of pyrazole-based compounds.[10] These groups can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, ultimately impacting its efficacy and safety profile.[2][11][12] While both CF2H and CF3 groups are electron-withdrawing, the subtle yet significant differences in their electronic and steric properties, as well as their metabolic fate, warrant a detailed comparative analysis to guide rational drug design.
The Workhorse: Trifluoromethyl (CF3) Pyrazoles
The trifluoromethyl group has long been a favorite among medicinal chemists for its ability to increase metabolic stability by blocking sites of oxidation and enhance binding affinity through favorable interactions with protein targets.[13][14] The CF3 group's strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation make it a robust tool for lead optimization.[1][13]
Synthesis of Trifluoromethyl Pyrazoles
The most common and robust method for the synthesis of trifluoromethyl pyrazoles involves the condensation of a trifluoromethyl-β-diketone with hydrazine or its derivatives, a classic approach known as the Knorr pyrazole synthesis.[7][8] More recent methods have also employed silver-catalyzed reactions of trifluoromethylated ynones with hydrazines, offering high regioselectivity and yields.[7]
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (a common trifluoromethyl β-dicarbonyl precursor)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-hydroxy-3-(trifluoromethyl)-1H-pyrazole.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for reflux, a common choice for this type of condensation.
-
Catalytic Acetic Acid: Protonates the carbonyl oxygen, activating the diketone for nucleophilic attack by hydrazine, thereby accelerating the reaction.
-
Hydrazine Hydrate: The primary amine of hydrazine acts as the nucleophile to initiate the condensation and subsequent cyclization to form the pyrazole ring.[15]
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps, driving the reaction to completion.
Physicochemical Properties of CF3-Pyrazoles
| Property | Typical Value/Effect | Rationale |
| pKa | Lowered (more acidic) | The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base of the pyrazole, making the N-H proton more acidic.[11][16] |
| Lipophilicity (logP) | Increased | The CF3 group is highly lipophilic (Hansch π value of +0.88), increasing the overall hydrophobicity of the molecule, which can improve membrane permeability.[2][13] |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][13] |
Reactivity and Functionalization
The potent electron-withdrawing CF3 group deactivates the pyrazole ring towards electrophilic aromatic substitution. However, this electronic deficit can be exploited for nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring. The N-H of the pyrazole can be readily functionalized through alkylation or acylation reactions. Additionally, trifluoromethyl-substituted pyrazolylboronic esters can be used in Suzuki-Miyaura cross-coupling reactions to build more complex molecules.[17]
The Rising Star: Difluoromethyl (CF2H) Pyrazoles
The difluoromethyl group is often considered a metabolically stable bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor.[18] This unique characteristic, coupled with its reduced lipophilicity compared to the CF3 group, has led to its growing popularity in drug discovery for fine-tuning molecular properties.[18][19]
Synthesis of Difluoromethyl Pyrazoles
The synthesis of CF2H-pyrazoles can be more challenging than their CF3 counterparts. However, reliable methods have been developed, such as the N-difluoromethylation of pyrazoles using reagents like chlorodifluoromethane (ClCF2H) or BrCF2PO(OEt)2 under mild conditions.[19][20] Another common approach involves the cyclization of difluoromethylated building blocks.
Materials:
-
3-Methylpyrazole
-
Chlorodifluoromethane (ClCF2H)
-
Dioxane-water mixture
-
Base (e.g., NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Pressure-rated reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
In a pressure-rated vessel, dissolve 3-methylpyrazole (1.0 eq), a base, and the phase-transfer catalyst in a dioxane-water mixture.
-
Cool the mixture and carefully bubble chlorodifluoromethane gas through the solution for a specified period.
-
Seal the vessel and heat the reaction mixture. Monitor the reaction progress by GC-MS or NMR.
-
Upon completion, cool the vessel, carefully vent any excess pressure, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product, often requiring careful distillation or chromatography to separate the N1 and N2 isomers (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole).[20]
Causality Behind Experimental Choices:
-
ClCF2H: A common and accessible source of the difluoromethyl group, which generates difluorocarbene as a reactive intermediate.
-
Phase-Transfer Catalyst: Facilitates the transfer of the pyrazole anion from the aqueous phase to the organic phase where the reaction with difluorocarbene occurs.
-
Pressure Vessel: Required to maintain a sufficient concentration of the gaseous ClCF2H reagent in the reaction mixture.
Physicochemical Properties of CF2H-Pyrazoles
| Property | Typical Value/Effect | Rationale |
| pKa | Moderately lowered | The CF2H group is electron-withdrawing, but less so than the CF3 group, leading to a moderate increase in acidity compared to a non-fluorinated analog.[18] |
| Lipophilicity (logP) | Moderately increased | The CF2H group is less lipophilic than the CF3 group, offering a more nuanced way to adjust logP.[18] |
| Metabolic Stability | Generally stable | The C-H bond in the CF2H group can be susceptible to oxidative metabolism, although it is still significantly more stable than a methyl or methylene group.[21] |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor | The polarized C-H bond can participate in hydrogen bonding interactions, mimicking a hydroxyl group in some biological contexts.[18] |
Reactivity and Functionalization
The reactivity of CF2H-pyrazoles is similar to that of their CF3 analogs, with a slightly less deactivated ring towards electrophilic substitution. Functionalization of N-difluoromethyl pyrazoles can be achieved, for example, by selective oxidation of a methyl group on the pyrazole ring to a carboxylic acid, providing a handle for further derivatization.[20]
Head-to-Head Comparison: CF2H vs. CF3 Pyrazoles
The choice between incorporating a CF2H or a CF3 group onto a pyrazole scaffold is a critical decision in the drug design process. The following table and diagram summarize the key differences to guide this selection.
Comparative Data Summary
| Feature | Difluoromethyl (CF2H) Pyrazole | Trifluoromethyl (CF3) Pyrazole |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing[1] |
| pKa of Pyrazole N-H | Higher (less acidic) | Lower (more acidic)[11] |
| Lipophilicity (logP) | Lower | Higher[13][18] |
| Hydrogen Bonding | Potential H-bond donor[18] | H-bond acceptor (via F atoms) |
| Metabolic Stability | Good, but potential for C-H oxidation[21] | Excellent[2][13] |
| Bioisosteric Replacement | Hydroxyl, Thiol[18] | Blocks metabolic hotspots, sometimes replaces Methyl |
Visualization of Comparative Properties
Caption: Key property differences between CF2H and CF3 pyrazoles.
Strategic Application in Drug Discovery: A Field-Proven Perspective
The decision to use a CF2H or CF3 pyrazole intermediate is highly context-dependent and should be driven by the specific goals of the drug discovery program.
-
Use CF3-Pyrazoles when:
-
Maximizing metabolic stability is critical: The CF3 group is a robust metabolic blocker, ideal for preventing oxidation at a known "soft spot".[2][13]
-
Increased lipophilicity is desired: To enhance membrane permeability or fit into a hydrophobic binding pocket.[12] The CF3 group can significantly improve oral absorption and CNS penetration.[2]
-
A strong electron-withdrawing effect is needed: To lower the pKa of a nearby basic group to reduce off-target effects or to enhance binding through specific electronic interactions.[11]
-
-
Use CF2H-Pyrazoles when:
-
Fine-tuning lipophilicity is required: The CF2H group offers a more subtle increase in logP compared to the CF3 group, helping to avoid issues of high-logP related toxicity or poor solubility.[18]
-
Introducing a hydrogen bond donor is advantageous: The polarized C-H of the CF2H group can engage in favorable hydrogen bonding with a protein target, potentially replacing a key interaction from a natural ligand's hydroxyl group.[18]
-
A balance between metabolic stability and a more "drug-like" profile is sought: The CF2H group provides good stability without the significant increase in lipophilicity associated with the CF3 group, which can be beneficial for maintaining a favorable overall ADME profile.[19][21]
-
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic workflow for accessing both C- and N-fluorinated pyrazoles from common starting materials.
Caption: Generalized synthetic workflows for fluorinated pyrazoles.
Conclusion: Making the Right Choice
Both difluoromethyl and trifluoromethyl pyrazole intermediates are invaluable tools in the medicinal chemist's arsenal. The CF3 group offers a powerful and predictable way to enhance metabolic stability and lipophilicity, a strategy proven in numerous FDA-approved drugs.[1][22] The CF2H group provides a more nuanced approach to property modulation, with the added potential for hydrogen bond donation, making it an increasingly attractive option for fine-tuning drug candidates.[18][19] A thorough understanding of their comparative properties, as outlined in this guide, is essential for the rational design of next-generation therapeutics. By carefully considering the specific requirements of the biological target and the desired pharmacokinetic profile, researchers can strategically select the optimal fluorinated pyrazole intermediate to accelerate their drug discovery efforts.
References
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not available.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Recent Advances in the Synthesis of Pyrazole Deriv
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC - NIH.
- Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Importance of Fluorine in Benzazole Compounds. (2020). MDPI.
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. (n.d.).
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Comparison of OH, CF2H, and CH3 Group Properties. (n.d.).
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Selective Incorporation of Fluorine in Pyrazoles. (2025).
- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
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Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine Derivatives
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, aligning with the principles of green chemistry. These protocols are designed for researchers, scientists, and professionals in drug development and agrochemical research, where pyrazole scaffolds, particularly those bearing a difluoromethyl group, are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3] This guide will detail the underlying principles of microwave chemistry, provide a step-by-step protocol for the synthesis, and discuss the optimization of reaction parameters.
Introduction: The Significance of Fluorinated Pyrazoles and the Advent of Microwave Synthesis
The 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal and agricultural chemistry.[1][2] The incorporation of a difluoromethyl (CHF2) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Consequently, this moiety is found in numerous commercial fungicides and pharmaceuticals.[1][2]
Traditional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[5][6] Microwave energy directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[4][7] This leads to rapid, uniform heating, often resulting in cleaner reactions with fewer byproducts.[8][9] The benefits of MAOS are particularly pronounced in the synthesis of heterocyclic compounds like pyrazoles.[8][10]
This application note will focus on a key cyclocondensation reaction for the formation of the pyrazole ring, a well-established method in heterocyclic chemistry.[11][12][13][14]
Reaction Principle and Mechanism
The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine core is achieved through a cyclocondensation reaction between a suitable β-keto nitrile precursor and methylhydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the keto nitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barrier of the reaction.[15] The polar nature of the reactants and intermediates allows for strong coupling with the microwave field, leading to rapid and homogeneous heating of the reaction mixture.[8]
Below is a conceptual workflow of the microwave-assisted synthesis:
Caption: General workflow for microwave-assisted pyrazole synthesis.
Experimental Protocol
This protocol outlines the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave reactors should be operated according to the manufacturer's instructions.
Materials and Reagents
-
4,4-Difluoro-3-oxobutanenitrile
-
Methylhydrazine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (10% aqueous solution)
-
Microwave reactor vials (appropriate for the intended scale)
-
Stir bars
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a designated microwave reaction vial equipped with a magnetic stir bar, add 4,4-difluoro-3-oxobutanenitrile (1.0 mmol).
-
Addition of Hydrazine: To the vial, add methylhydrazine (1.1 mmol, 1.1 equivalents).
-
Solvent Addition: Add absolute ethanol (3 mL) to the reaction mixture.
-
Acidification (Optional but Recommended): Add a few drops of 1 M hydrochloric acid to catalyze the reaction.
-
Vial Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or as per the instrument's safety protocols) before opening.
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine.
Characterization
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Data Presentation and Expected Results
The microwave-assisted approach is expected to provide the desired product in good to excellent yields within a significantly shorter timeframe compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | 10-20 minutes |
| Typical Yield | Moderate to Good | Good to Excellent (e.g., 70-90%)[16] |
| Temperature | Often requires high reflux temperatures | Precise temperature control |
| Energy Consumption | High | Low[5] |
| Byproduct Formation | Can be significant | Often reduced[9] |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial. |
| Decomposition of starting material or product | Decrease reaction temperature. | |
| Formation of Multiple Products | Lack of regioselectivity or side reactions | Optimize the solvent and catalyst. A milder base or acid catalyst might be beneficial. |
| Difficulty in Purification | Presence of polar byproducts | Optimize the work-up procedure, including the choice of extraction solvent and washing solutions. |
Conclusion
The microwave-assisted synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine derivatives offers a rapid, efficient, and environmentally benign alternative to traditional synthetic methods.[4][7] This protocol provides a robust starting point for researchers to access these valuable compounds for further investigation in drug discovery and agrochemical development. The precise control over reaction parameters afforded by modern microwave reactors ensures high reproducibility and scalability.[9]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka. Retrieved February 15, 2026, from [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021, May 6). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved February 15, 2026, from [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Retrieved February 15, 2026, from [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. Retrieved February 15, 2026, from [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC. Retrieved February 15, 2026, from [Link]
-
Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. (n.d.). Scientia Research Library. Retrieved February 15, 2026, from [Link]
-
Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. (2021, December 16). ACS Publications. Retrieved February 15, 2026, from [Link]
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Efficient Access to Functionalized N-Difluoromethylpyrazoles. (n.d.). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. Retrieved February 15, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024, June 3). Journal of Chemical Health Risks. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023, March 1). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed. Retrieved February 15, 2026, from [Link]
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- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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Troubleshooting & Optimization
Technical Support Center: Palladium Residue Removal in Pyrazole Coupling Reactions
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing palladium residues from pyrazole coupling reactions. Our goal is to equip you with the knowledge to ensure the purity and safety of your synthesized compounds, particularly active pharmaceutical ingredients (APIs).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of pyrazole products from palladium-catalyzed coupling reactions.
Question 1: I've performed a standard silica gel column chromatography, but my final pyrazole product still shows high levels of palladium contamination. What should I do?
This is a common issue, as palladium species can co-elute with the desired product, especially with nitrogen-containing heterocycles like pyrazoles which can chelate with the metal.
Underlying Cause:
-
Palladium Speciation: The residual palladium in your reaction mixture is likely not just one species. It can exist as Pd(0) nanoparticles, soluble Pd(II) species, or complexes with phosphine ligands. These different forms have varying affinities for silica gel.
-
Chelation: Pyrazoles, with their adjacent nitrogen atoms, can act as ligands, forming stable complexes with palladium. These complexes can be relatively non-polar and travel with your product on the column.
Solutions:
-
Pre-treatment with a Scavenger: Before chromatography, treat your crude reaction mixture with a palladium scavenger. This will bind the palladium, making it easier to remove by filtration or during chromatography.
-
Modified Chromatography:
-
Deactivated Silica: Deactivate your silica gel with triethylamine or ammonia in methanol before packing the column. This can help to break the interaction between your nitrogen-containing pyrazole and the acidic silica surface, potentially improving separation from palladium residues.[1]
-
Specialized Scavenging Media: Instead of traditional silica, consider using a stationary phase specifically designed for palladium scavenging. Several commercially available functionalized silicas or polymers are highly effective.
-
Experimental Protocol: Scavenger Pre-treatment
-
After the coupling reaction is complete, quench the reaction as you normally would.
-
Add a suitable palladium scavenger to the crude reaction mixture. The choice and amount of scavenger will depend on the specific reaction conditions and the nature of your product.
-
Stir the mixture at room temperature or slightly elevated temperature for a recommended period (typically 1-24 hours).
-
Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Proceed with your standard work-up and column chromatography.
Question 2: My chosen palladium scavenger is not effectively reducing the palladium content in my pyrazole product. What are the potential causes and how can I improve its performance?
The effectiveness of a scavenger is highly dependent on the reaction conditions and the form of the residual palladium.
Underlying Cause:
-
Incorrect Scavenger Type: Scavengers have different affinities for various palladium species. For example, a scavenger that is effective for Pd(II) may not be efficient at capturing Pd(0) nanoparticles. Thiol-based scavengers are generally effective for a range of palladium species.
-
Insufficient Scavenger Amount: The amount of scavenger used may be insufficient to bind all the residual palladium.
-
Suboptimal Reaction Conditions: The efficiency of scavenging can be influenced by solvent, temperature, and pH.
-
Steric Hindrance: Your pyrazole product might be sterically bulky, hindering the scavenger's access to the palladium center it is chelated to.
Solutions:
-
Scavenger Screening: Test a small panel of different types of scavengers (e.g., thiol-based, amine-based, isocyanide-based) to identify the most effective one for your specific system.
-
Optimize Scavenger Loading: Increase the equivalents of the scavenger used. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst.
-
Vary Scavenging Conditions:
-
Solvent: The polarity of the solvent can affect the scavenger's performance. Consider switching to a different solvent for the scavenging step.
-
Temperature: Increasing the temperature can sometimes improve the rate and efficiency of scavenging.
-
Time: Extend the scavenging time to allow for complete binding.
-
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Typical Loading (wt. equiv. to Pd) |
| Thiol-functionalized Silica | -SH | Pd(0), Pd(II) | 5 - 20 |
| Amine-functionalized Silica | -NH2, -NHR | Pd(II) | 10 - 30 |
| Trimercaptotriazine (TMT) | Triazine-trithiol | Pd(0), Pd(II) | 5 - 15 |
| Isocyanide Reagents | -NC | Pd(0), Pd(II) | 2 - 10 |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of palladium contamination in pyrazole coupling reactions?
Palladium contamination originates from the catalyst used in the cross-coupling reaction. Common palladium-catalyzed reactions for pyrazole synthesis include Suzuki, Heck, and Buchwald-Hartwig couplings.[2][3] The catalyst, though used in small amounts, and its byproducts can persist through the work-up and initial purification steps.
Q2: What are the acceptable limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[4] Palladium is classified as a Class 2B element.[5] The permitted daily exposure (PDE) for palladium is dependent on the route of administration. For oral medications, the limit is typically 10 ppm.[5][6][7]
Table 2: ICH Q3D Permitted Daily Exposure (PDE) for Palladium
| Route of Administration | PDE (µ g/day ) | Concentration Limit (assuming 10g daily dose) |
| Oral | 100 | 10 ppm |
| Parenteral | 10 | 1 ppm |
| Inhalation | 1 | 0.1 ppm |
Source: ICH Q3D Guideline on Elemental Impurities[7][8]
Q3: Beyond scavenging and chromatography, what other methods can be used to remove palladium residues?
Several other techniques can be employed, often in combination, to effectively reduce palladium levels.
-
Crystallization: If your pyrazole product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities, including palladium.[9]
-
Liquid-Liquid Extraction: Aqueous washes with solutions of reagents like N-acetyl cysteine or sodium diethyldithiocarbamate can selectively extract palladium species into the aqueous phase.[10]
-
Activated Carbon Treatment: Slurrying the crude product solution with activated carbon can adsorb palladium residues, which are then removed by filtration.[11]
-
Nanofiltration: Membrane technologies can be used to separate the larger palladium complexes from the smaller API molecules.[11]
Visualized Workflows
Diagram 1: Decision Tree for Palladium Removal Strategy
This diagram provides a logical workflow for selecting an appropriate palladium removal strategy based on the initial palladium concentration and the desired final purity level.
Caption: A decision-making workflow for palladium removal.
Diagram 2: Mechanism of Thiol-Based Scavenger
This diagram illustrates the chemisorption mechanism by which a thiol-functionalized scavenger binds to palladium species.
Caption: Simplified mechanism of palladium scavenging.
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Onyx Scientific. (n.d.).
- Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros.
- Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
- Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
- Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs.
- BenchChem. (n.d.).
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC.
- European Medicines Agency (EMA). (n.d.).
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- 3. html.rhhz.net [html.rhhz.net]
- 4. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
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- 6. books.rsc.org [books.rsc.org]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Crystallographic Comparison of Fluorinated Pyrazole Scaffolds for Drug Discovery
An In-Depth Guide to the Structural Landscape of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine and a Key Structural Analog, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the anticipated structural features of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine and the experimentally determined X-ray crystal structure of a closely related analog, 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol. While, to date, no public X-ray crystallography data exists for 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, a detailed examination of its trifluoromethyl counterpart offers critical insights into the potential solid-state conformation, intermolecular interactions, and crystal packing of this important fluorinated pyrazole.
The strategic incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The difluoromethyl and trifluoromethyl groups are particularly valuable bioisosteres, and understanding their influence on crystal architecture is essential for rational drug design and solid-form development.
Comparative Structural Analysis: Insights from a Trifluoromethyl Analog
The X-ray crystallographic data for 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol reveals a monoclinic crystal system, providing a foundational framework for predicting the crystallographic properties of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine.[1] The key crystallographic parameters for the trifluoromethyl analog are summarized in the table below.
| Crystallographic Parameter | 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol [1] |
| Chemical Formula | C₅H₅F₃N₂O |
| Molecular Weight | 166.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.5500(15) Å, b = 8.3530(17) Å, c = 11.371(2) Å |
| α = 90°, β = 104.72(3)°, γ = 90° | |
| Unit Cell Volume | 693.6(2) ų |
| Molecules per Unit Cell (Z) | 4 |
A notable feature of the 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol structure is the presence of O—H···N hydrogen bonds, which link the molecules into chains.[1] This primary intermolecular interaction is a critical determinant of the crystal packing. Furthermore, short C—H···F contacts contribute to the overall stability of the crystal lattice.[1]
For 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, we can anticipate that N—H···N or N—H···F hydrogen bonds will play a similarly crucial role in defining the crystal structure. The presence of the amine group in place of the hydroxyl group introduces a different hydrogen bonding landscape, potentially leading to distinct packing motifs. The difluoromethyl group, while still a potent hydrogen bond acceptor, has a different electronic profile compared to the trifluoromethyl group, which may subtly influence the strength and geometry of these interactions.
Experimental Protocol: A Roadmap to Crystal Structure Determination
The following section outlines a robust, self-validating protocol for obtaining single-crystal X-ray diffraction data, applicable to novel compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine. This methodology is based on established best practices in small-molecule crystallography.
Step 1: Crystallization
The initial and often most challenging step is growing high-quality single crystals suitable for X-ray diffraction.
Workflow for Crystallization Screen
Caption: A typical workflow for single-crystal X-ray data collection.
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mounting: The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a microfocus X-ray source and a sensitive detector. [2]Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. For weakly diffracting crystals, a synchrotron source may be necessary to obtain high-resolution data.
Step 3: Structure Solution and Refinement
The final step involves solving and refining the crystal structure from the collected diffraction data.
Structure Solution and Refinement Pathway
Caption: The iterative process of crystal structure solution and refinement.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability using tools like PLATON.
Conclusion and Future Directions
While the crystal structure of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine remains to be experimentally determined, the available data for its trifluoromethyl analog, 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol, provides a valuable predictive framework. The hydrogen bonding patterns and overall packing motifs observed in the known structure offer a strong starting point for understanding the solid-state properties of the target compound.
The experimental protocols detailed in this guide provide a clear and robust pathway for obtaining the crystal structure of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine. The elucidation of this structure will be a significant contribution to the field, enabling more precise structure-activity relationship studies and facilitating the rational design of new therapeutic agents based on the fluorinated pyrazole scaffold.
References
-
Xu, J.-Y., Cheng, W.-H., Yan, J.-L., & Quan, G.-X. (2009). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2377. [Link]
-
PubChem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Princeton University. (n.d.). X-ray Data Collection. Macromolecular Crystallography Core Facility. Retrieved February 15, 2026, from [Link]
Sources
A Comparative Benchmarking Guide to the Synthetic Routes of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
Introduction
In the landscape of modern agrochemical and pharmaceutical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a highly effective strategy for modulating the physicochemical and biological properties of active ingredients. The 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine core is a key pharmacophore found in a number of commercial fungicides, where it acts as a potent succinate dehydrogenase inhibitor (SDHI). The difluoromethyl (CF₂H) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor, mimicking the properties of a hydroxyl or thiol group, thereby enhancing target binding and metabolic stability.
Given the commercial importance of this scaffold, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, supported by experimental data and mechanistic insights to empower informed decision-making in the laboratory.
Strategic Analysis of Synthetic Pathways
Three principal synthetic routes to 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine have been identified and will be critically evaluated in this guide:
-
Route A: The Classical Cyclocondensation Approach
-
Route B: The [3+2] Cycloaddition Strategy
-
Route C: The Carboxylic Acid Derivative Conversion Pathway
Each route will be assessed based on key performance indicators, including overall yield, step economy, availability of starting materials, scalability, and safety considerations.
Route A: The Classical Cyclocondensation Approach
This is a foundational and widely employed method for the synthesis of aminopyrazoles. The core of this strategy lies in the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1]
Workflow Diagram
Caption: Synthetic workflow for Route A.
Mechanistic Insights
The initial Claisen condensation involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl difluoroacetate.[2][3] Subsequent elimination of the ethoxide leaving group yields the key β-ketonitrile intermediate. The second step is a classical pyrazole synthesis wherein the more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to the aromatic aminopyrazole.
Experimental Protocol
Step 1: Synthesis of 4,4-difluoro-3-oxobutanenitrile
-
To a solution of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, slowly add acetonitrile (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl difluoroacetate (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
Dissolve 4,4-difluoro-3-oxobutanenitrile (1.0 eq.) in ethanol.
-
Add methylhydrazine (1.1 eq.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
The residue is purified by column chromatography to yield the target compound.
Performance Analysis
| Metric | Assessment | Justification |
| Overall Yield | Moderate | The Claisen condensation can be challenging to drive to completion and may result in side products. The cyclization step is generally high-yielding. |
| Starting Materials | Readily available | Ethyl difluoroacetate, acetonitrile, and methylhydrazine are common commercial reagents. |
| Scalability | Moderate | The use of sodium hydride in the first step requires careful handling and safety precautions on a large scale. |
| Safety | Caution required | Sodium hydride is a flammable solid. Methylhydrazine is toxic and a suspected carcinogen. |
Route B: The [3+2] Cycloaddition Strategy
This modern approach utilizes a [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile to construct the pyrazole ring.[5][6] For the synthesis of a 5-aminopyrazole, an ynamine serves as a suitable dipolarophile.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Mechanistic Insights
The reaction is initiated by the base-mediated dehydrohalogenation of the difluoroacetohydrazonoyl bromide to generate a highly reactive nitrile imine intermediate in situ. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the electron-rich triple bond of the ynamine. The regioselectivity of the cycloaddition is controlled by the electronic properties of the nitrile imine and the ynamine, typically leading to the desired 5-amino pyrazole isomer.
Experimental Protocol
Step 1 & 2: One-pot synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
To a solution of N,N-diethyl-1-propyn-1-amine (1.2 eq.) in anhydrous toluene, add triethylamine (1.5 eq.).
-
Slowly add a solution of N-methyl-2,2-difluoroacetohydrazonoyl bromide (1.0 eq.) in anhydrous toluene at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the triethylammonium bromide salt.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Performance Analysis
| Metric | Assessment | Justification |
| Overall Yield | Good to Excellent | [3+2] cycloaddition reactions are often high-yielding and proceed with good regioselectivity. |
| Starting Materials | Moderately available | While ynamines are commercially available, they can be expensive. Difluoroacetohydrazonoyl bromides may require synthesis. |
| Scalability | Good | The reaction conditions are generally mild, and the one-pot nature of the process is advantageous for scaling up. |
| Safety | Moderate | Ynamines can be unstable and should be handled with care. The hydrazonoyl bromide is a lachrymator. |
Route C: The Carboxylic Acid Derivative Conversion Pathway
This route leverages the well-established synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the agrochemical industry.[7][8] The carboxylic acid is then converted to the target amine via a rearrangement reaction.
Workflow Diagram
Caption: Synthetic workflow for Route C.
Mechanistic Insights
The Curtius, Hofmann, and Schmidt rearrangements all proceed through a common isocyanate intermediate.[9][10][11]
-
Curtius Rearrangement: The carboxylic acid is first converted to an acyl azide, which upon heating, eliminates nitrogen gas to form the isocyanate.[12]
-
Hofmann Rearrangement: The corresponding carboxamide is treated with bromine and a strong base to form an N-bromoamide, which rearranges to the isocyanate.[13]
-
Schmidt Reaction: The carboxylic acid reacts with hydrazoic acid under acidic conditions to form an acyl azide in situ, which then rearranges.[14]
The resulting isocyanate is then hydrolyzed to the corresponding amine.
Experimental Protocol (via Curtius Rearrangement)
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Following established literature procedures)[8]
Step 2: Curtius Rearrangement
-
Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous toluene.
-
Add triethylamine (1.1 eq.) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq.).[15]
-
Heat the reaction mixture to 90-100 °C for 2-4 hours until nitrogen evolution ceases.
-
Cool the reaction to room temperature and add tert-butanol (1.5 eq.).
-
Reflux the mixture for 12 hours to form the Boc-protected amine.
-
Remove the solvent under reduced pressure and treat the residue with trifluoroacetic acid in dichloromethane to deprotect the amine.
-
The crude product is purified by column chromatography.
Performance Analysis
| Metric | Assessment | Justification |
| Overall Yield | Moderate | The synthesis of the carboxylic acid is multi-step, and the rearrangement reactions can have variable yields depending on the substrate. |
| Starting Materials | Readily available | The starting materials for the carboxylic acid synthesis are commercially available. Reagents for the rearrangement are also common. |
| Scalability | Good | The synthesis of the carboxylic acid has been optimized for large-scale production. The Curtius rearrangement with DPPA is generally scalable. |
| Safety | High caution required | The use of azides (especially in the Curtius and Schmidt reactions) poses a significant explosion hazard and requires strict safety protocols. |
Comparative Summary of Synthetic Routes
| Feature | Route A: Cyclocondensation | Route B: [3+2] Cycloaddition | Route C: Carboxylic Acid Conversion |
| Overall Yield | Moderate | Good to Excellent | Moderate |
| Step Economy | 2 steps | 1 pot | Multi-step |
| Starting Material Cost | Low to Moderate | Moderate to High | Low to Moderate |
| Scalability | Moderate | Good | Good |
| Key Challenges | Synthesis of β-ketonitrile | Availability of ynamine | Handling of hazardous azides |
| Safety Profile | Use of NaH and methylhydrazine | Lachrymatory bromide, unstable ynamine | Potential explosion hazard from azides |
Conclusion and Recommendation
The choice of the optimal synthetic route for 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is highly dependent on the specific requirements of the research or development program.
-
For laboratory-scale synthesis and rapid access to the target molecule for biological screening, Route B ([3+2] Cycloaddition) is highly recommended. Its one-pot nature and generally high yields make it an efficient and attractive option, provided the starting materials are accessible.
-
For large-scale production where cost and established supply chains are critical, Route C (Carboxylic Acid Derivative Conversion) presents a viable and well-trodden path. The synthesis of the key carboxylic acid intermediate has been extensively optimized, and with appropriate safety measures, the conversion to the amine can be a scalable process.
-
Route A (Cyclocondensation) remains a classic and feasible approach, particularly if the synthesis of the β-ketonitrile intermediate can be optimized. It offers a good balance of starting material availability and a straightforward reaction sequence.
Ultimately, the selection of the most appropriate synthetic strategy will involve a careful consideration of the trade-offs between yield, cost, safety, and scalability. This guide provides the necessary data and insights to facilitate this critical decision-making process for researchers, scientists, and drug development professionals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
